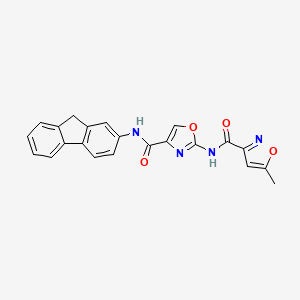
N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, commonly known as 'FLICA', is a fluorescent probe that is widely used in scientific research. This chemical compound is a member of the caspase inhibitor family and is used to detect and measure the activity of caspase enzymes in cells. The use of FLICA has revolutionized the field of cell biology and has led to significant advancements in understanding the mechanisms of cell death and the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
Compounds such as N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide are often subjects of synthetic and analytical chemistry research. Studies like those by McLaughlin et al. (2016) focus on the synthesis and characterization of complex molecules, underscoring the importance of accurate identification and analysis in scientific research McLaughlin et al., 2016. Such work often involves the development of novel synthetic routes or the identification of by-products that are critical for understanding the chemical and physical properties of new compounds.
Applications in Material Science
Research into the electrochromic properties of polymers containing carbazole groups, as explored by Hsiao et al. (2013), highlights the potential of structurally similar compounds in material science Hsiao et al., 2013. These studies often investigate how such molecules can be used to create materials with novel properties, such as enhanced redox stability or specific photoluminescence characteristics, for applications in electronics, photonics, and energy storage.
Role in Photocatalysis and Organic Synthesis
In organic synthesis, compounds with fluorene and carbazole moieties serve as catalysts or intermediates in creating complex molecules. For example, Chen et al. (2019) describe the use of 3-amino-fluorene-2,4-dicarbonitriles in photocatalytic decarboxylative arylation, demonstrating the utility of fluorene derivatives in facilitating chemical transformations under mild conditions Chen et al., 2019. Such research underscores the versatility of these compounds in synthetic chemistry, enabling the development of new synthetic methodologies.
Exploration of Optoelectronic Properties
Investigations into the optoelectronic properties of molecules similar to N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, such as those conducted by Wang et al. (2014), provide insights into their potential applications in developing new electronic and photonic devices Wang et al., 2014. These studies might focus on how the molecular structure affects fluorescence, charge transport, or stability under various conditions, contributing to the advancement of materials science and engineering.
Eigenschaften
IUPAC Name |
N-[4-(9H-fluoren-2-ylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-12-8-18(26-30-12)20(27)25-22-24-19(11-29-22)21(28)23-15-6-7-17-14(10-15)9-13-4-2-3-5-16(13)17/h2-8,10-11H,9H2,1H3,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLPOKTYLQDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


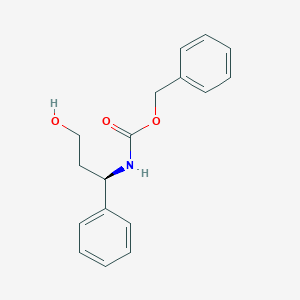
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)
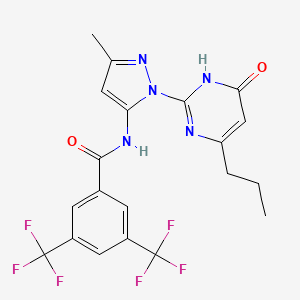

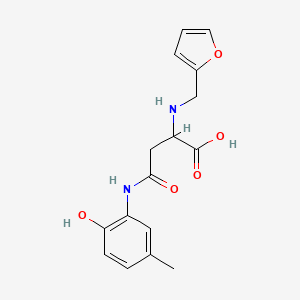
![7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2776951.png)



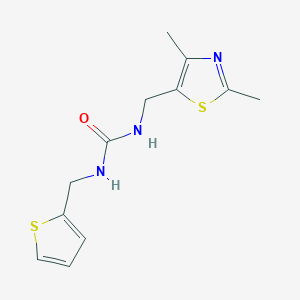
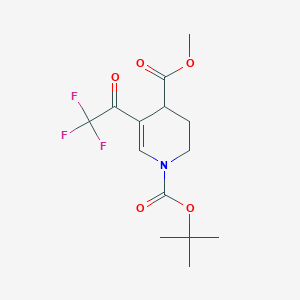

![8-Ethyl-1,6,7-trimethyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2776963.png)